1-Amino-2-methyl-4-phenylbutan-2-ol

Description

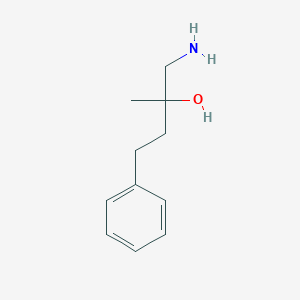

Structure

2D Structure

Properties

IUPAC Name |

1-amino-2-methyl-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGPGHGYGAIFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data for 1-Amino-2-methyl-4-phenylbutan-2-ol is available in public databases. The information presented herein is a combination of predicted data for the target compound and experimental data for its isomers. Clear distinctions are made for data pertaining to isomers.

Introduction

This compound is a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a tertiary alcohol on a substituted butane backbone, makes it an interesting candidate for use as a chiral building block or a pharmacophore. This guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and available data on its isomers.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound (Predicted) | 4-Amino-2-methyl-1-phenylbutan-2-ol[1] | 4-Amino-2-methyl-4-phenylbutan-2-ol[2] |

| Molecular Formula | C₁₁H₁₇NO[3] | C₁₁H₁₇NO | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol [3] | 179.26 g/mol | 179.26 g/mol |

| CAS Number | 1155915-78-8[3] | 63574-07-2[1] | 14593-13-6[2] |

| IUPAC Name | This compound | 4-Amino-2-methyl-1-phenylbutan-2-ol | 4-Amino-2-methyl-4-phenylbutan-2-ol |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | 46.3 Ų | 46.3 Ų |

| LogP (Predicted) | Not Available | 1.2 | 1.1 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Rotatable Bonds | Not Available | Not Available | Not Available |

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not published, several logical synthetic routes can be proposed based on established organic chemistry principles.

Proposed Synthetic Pathways

Method 1: Reductive Amination of a Hydroxy Ketone

This approach involves the synthesis of a key intermediate, 1-hydroxy-2-methyl-4-phenylbutan-2-one, followed by reductive amination.

-

Step 1: Synthesis of 2-methyl-4-phenylbutan-1,2-diol. This precursor could be synthesized from a suitable starting material like 4-phenyl-2-butanone.

-

Step 2: Selective Oxidation. Selective oxidation of the primary alcohol in the diol would yield the desired hydroxy ketone.

-

Step 3: Reductive Amination. The hydroxy ketone can then be reacted with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield this compound.

Method 2: Ring-Opening of an Epoxide

This versatile method for synthesizing amino alcohols can be adapted for the target molecule.

-

Step 1: Synthesis of 2-methyl-2-(2-phenylethyl)oxirane. This epoxide can be prepared from 4-phenyl-2-butanone.

-

Step 2: Nucleophilic Ring-Opening. The epoxide can be subjected to nucleophilic attack by an amine source, such as ammonia or a protected amine. The regioselectivity of the ring-opening would be a critical factor to control.[3]

Below is a DOT script visualizing the proposed epoxide ring-opening pathway.

Caption: Proposed synthesis of this compound via epoxide ring-opening.

Stereoselective Synthesis

Given that the C2 carbon in this compound is a stereocenter, enantiomerically pure forms could be synthesized using stereoselective methods.[3] One potential approach is the asymmetric reduction of a precursor ketone.

The following diagram illustrates a general workflow for a stereoselective synthesis.

Caption: General workflow for the stereoselective synthesis of enantiomers.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. For researchers planning to synthesize this compound, standard spectroscopic techniques would be essential for its characterization.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or mechanism of action of this compound. The amino alcohol motif is a known pharmacophore present in many biologically active compounds, suggesting that this molecule could be a candidate for screening in various assays. However, without experimental data, any discussion of its potential pharmacological effects remains speculative.

Safety Information

Specific safety and hazard information for this compound is not available. However, for the isomeric compound, 4-Amino-2-methyl-1-phenylbutan-2-ol, the following hazard statements are listed: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[4] It is reasonable to assume that this compound may have a similar hazard profile and should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a chiral amino alcohol with potential for further investigation in synthetic and medicinal chemistry. This guide has provided a summary of its predicted properties and outlined potential synthetic strategies. The lack of experimental data highlights an opportunity for researchers to synthesize and characterize this compound, and to explore its potential biological activities. Future studies are needed to fully elucidate the chemical and biological profile of this molecule.

References

- 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 26748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1155915-78-8 | Benchchem [benchchem.com]

- 4. 4-amino-2-methyl-1-phenylbutan-2-ol | 63574-07-2 [sigmaaldrich.com]

An In-depth Technical Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol and a derivative of phenylethylamine. While specific research on this compound is limited in publicly available literature, its structural features suggest potential applications in medicinal chemistry and as a chiral building block in organic synthesis.[1] This guide provides a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and a discussion of its potential biological significance based on its relationship to the broader classes of amino alcohols and phenylethylamine derivatives.

Molecular Structure and Physicochemical Properties

This compound possesses a primary amino group at the C1 position, and a tertiary alcohol and a methyl group at the C2 position, which constitutes a chiral center.[1] Consequently, it can exist as a pair of enantiomers.[1] The presence of both an amino and a hydroxyl group, along with a phenyl moiety, makes it a molecule of interest for potential biological activity and as a versatile synthetic intermediate.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 1155915-78-8 | [1] |

| InChI Key | LZGPGHGYGAIFGH-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.2 | [2] |

| Predicted Hydrogen Bond Donors | 2 | PubChem |

| Predicted Hydrogen Bond Acceptors | 2 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

Table 1: Physicochemical Properties of this compound and its isomer.

Spectroscopic Profile (Predicted)

Experimentally determined spectroscopic data for this compound are not currently available in the public domain.[1] However, based on its structure, a predicted spectroscopic profile can be outlined.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula C₁₁H₁₇NO. The fragmentation pattern in mass spectrometry is expected to show characteristic losses. For the related isomer, 4-amino-2-methyl-1-phenylbutan-2-ol, predicted collision cross section (CCS) values for various adducts have been calculated, offering an insight into its behavior in advanced MS experiments.[1]

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 179 | [M]⁺ | Molecular Ion |

| 162 | [M - NH₃]⁺ | Loss of ammonia |

| 161 | [M - H₂O]⁺ | Loss of water |

| 149 | [M - CH₂NH₂]⁺ | Cleavage of C1-C2 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion (from the benzyl moiety) |

| 44 | [CH₂NH₂]⁺ | α-cleavage at the amino group |

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, methylene protons of the butyl chain, a singlet for the methyl group, and signals for the amine and hydroxyl protons, which may be broad and exchangeable.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the four carbons of the butanol backbone, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol, N-H stretching of the primary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.

Synthesis Methodology

A specific, validated experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the ring-opening of an epoxide.

Proposed Experimental Protocol: Epoxide Ring-Opening

A potential synthetic pathway involves the nucleophilic ring-opening of a suitable epoxide with an amine source.[1]

Step 1: Synthesis of the Epoxide Precursor (2-methyl-2-(2-phenylethyl)oxirane)

This precursor could be synthesized from 2-methyl-4-phenyl-1-butene via epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Ring-Opening with Ammonia

The synthesized epoxide, 2-methyl-2-(2-phenylethyl)oxirane, would then be subjected to nucleophilic attack by ammonia. This reaction is typically carried out in a sealed vessel with a solution of ammonia in an alcohol, such as methanol, under heat. The regioselectivity of the ring-opening would favor the attack of the nucleophile at the less sterically hindered carbon, yielding this compound.

Purification: The final product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active molecules provides a basis for postulating its potential pharmacological profile.

As a Phenylethylamine Derivative

The core structure of this molecule is a substituted phenylethylamine. This class of compounds is known to interact with the central nervous system, often by modulating monoamine neurotransmission.[3][4] Many phenylethylamine derivatives act as stimulants, hallucinogens, appetite suppressants, or antidepressants.[3] Their mechanism of action frequently involves the inhibition of reuptake or promotion of release of neurotransmitters like dopamine and norepinephrine.[5] It is therefore plausible that this compound could exhibit similar psychoactive properties.

As an Amino Alcohol

The β-amino alcohol motif is a key pharmacophore found in many biologically active compounds.[6] Derivatives of β-amino alcohols have shown a wide range of therapeutic potential, including antimalarial, antibacterial, and antiproliferative activities.[7][8] Some amino alcohols have also been investigated as potential insecticides.[6]

Hypothetical Signaling Pathway

Given its phenylethylamine backbone, a hypothetical mechanism of action for this compound could involve its interaction with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it could inhibit the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their concentration and enhanced signaling through their respective postsynaptic receptors.

Conclusion

This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and synthetic organic chemistry. While experimental data is currently sparse, its structural characteristics suggest a range of possible biological activities, particularly related to the central nervous system. The synthesis of this compound and its enantiomers, followed by thorough spectroscopic characterization and biological screening, would be a valuable endeavor for drug discovery and development programs. This guide provides a foundational understanding of this molecule to aid in such future research.

References

- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]

- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Phenethylamine - Wikipedia [en.wikipedia.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 1-Amino-2-methyl-4-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with potential applications in medicinal chemistry and as a synthetic building block. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines theoretical principles of stereochemistry with data from structurally related compounds to offer a thorough analysis. The document covers the stereochemical properties, potential synthetic and analytical methodologies, and a discussion of possible pharmacological relevance by drawing parallels with the well-studied analogue, phenibut.

Introduction

This compound is a primary amino alcohol with a single chiral center. The presence of both amino and hydroxyl functional groups, combined with its chirality, makes it a molecule of interest for applications in asymmetric synthesis and as a potential pharmacophore. Amino alcohols are prevalent structural motifs in a wide range of biologically active molecules, including pharmaceuticals and natural products.[1] The stereochemistry of such molecules is often critical to their biological activity, with different stereoisomers exhibiting distinct pharmacological and toxicological profiles.

Stereochemistry

The structure of this compound features a single stereocenter at the C2 position, which is a quaternary carbon atom bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a phenylethyl group (-CH2CH2C6H5).[1] Consequently, the molecule exists as a pair of enantiomers: (R)-1-amino-2-methyl-4-phenylbutan-2-ol and (S)-1-amino-2-methyl-4-phenylbutan-2-ol.

Diagram of Enantiomers:

Caption: The enantiomers of this compound.

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal but opposite directions.[1]

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C11H17NO | PubChem |

| Molecular Weight | 179.26 g/mol | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Specific Rotation ([α]D) | Not available for enantiomers | - |

| Melting Point | Not available for enantiomers | - |

Synthesis and Chiral Resolution: Proposed Methodologies

While specific, validated protocols for the synthesis of this compound enantiomers are not published, established methods for the synthesis of chiral amino alcohols can be proposed.

Asymmetric Synthesis

A potential route for the enantioselective synthesis could involve the asymmetric reduction of a precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one. This could be achieved using chiral reducing agents or through biocatalysis with a suitable ketoreductase.

Proposed Asymmetric Synthesis Workflow:

Caption: A potential workflow for the asymmetric synthesis of the target enantiomers.

Chiral Resolution of Racemic Mixture

A racemic mixture of this compound could be synthesized and then the enantiomers separated.

Experimental Protocol: Proposed Chiral Resolution by Diastereomeric Salt Formation

-

Racemate Synthesis: A possible synthesis of the racemic amino alcohol could involve the reaction of benzylacetone with a cyanide source and ammonia (Strecker synthesis) followed by Grignard reaction with methylmagnesium bromide and subsequent reduction of the nitrile.

-

Diastereomeric Salt Formation: The racemic amino alcohol (a base) is reacted with a chiral acid resolving agent (e.g., tartaric acid, mandelic acid, or a derivative thereof) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts can be separated by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the individual, optically pure enantiomers of the amino alcohol.

Logical Relationship for Chiral Resolution:

Caption: The logical steps involved in resolving a racemic mixture via diastereomeric salt formation.

Potential Pharmacological Significance: A Comparative Analysis with Phenibut

Given the absence of pharmacological data for this compound, an analysis of the structurally related compound, phenibut (β-phenyl-γ-aminobutyric acid), can provide valuable insights. Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[2]

Key Pharmacological Features of Phenibut Stereoisomers:

-

GABAergic Activity: Phenibut acts as a GABA mimetic, primarily at GABAB receptors, and to a lesser extent at GABAA receptors.[2]

-

Stereoselectivity: The (R)-enantiomer of phenibut has a significantly higher affinity (over 100-fold) for the GABAB receptor than the (S)-enantiomer, indicating that (R)-phenibut is the primary active enantiomer at this receptor.[1][3]

-

Voltage-Gated Calcium Channels (VGCCs): Both (R)- and (S)-phenibut bind to and block α2δ subunit-containing VGCCs, similar to gabapentin and pregabalin.[1]

Quantitative Data for Phenibut and Related Compounds:

| Compound | α2δ Ki (μM) | GABAB Ki (μM) |

| Phenibut (racemic) | ND | 177 |

| (R)-Phenibut | 23 | 92 |

| (S)-Phenibut | 39 | >1000 |

| Baclofen | 156 | 6 |

| Gabapentin | 0.05 | >1000 |

| Data from rat brain homogenates.[1] |

Proposed Signaling Pathway Involvement:

Based on the activity of phenibut, the stereoisomers of this compound could potentially interact with GABA receptors and/or VGCCs. The stereochemistry at the C2 position would likely play a crucial role in the affinity and efficacy at these targets.

Caption: A hypothetical signaling pathway diagram based on the pharmacology of phenibut.

Conclusion

The stereoisomers of this compound represent an understudied area with potential for new discoveries in medicinal chemistry and organic synthesis. While specific experimental data is currently lacking, this guide provides a solid theoretical framework and proposes actionable experimental strategies for the synthesis, separation, and characterization of the (R) and (S) enantiomers. The comparative analysis with phenibut underscores the critical importance of evaluating the biological activity of each stereoisomer independently. Further research into this molecule is warranted to elucidate its properties and potential applications.

References

(S)-1-Amino-2-methyl-4-phenylbutan-2-ol: A Comprehensive Technical Guide

Abstract: This document provides an in-depth technical overview of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with significant potential in synthetic organic chemistry and drug development. Due to limited direct research on this specific stereoisomer, this guide synthesizes information based on its structural characteristics and data from closely related compounds. It covers physicochemical properties, potential synthetic methodologies, and prospective applications, with a focus on its role as a chiral building block. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

(S)-1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral 1,2-amino alcohol. Its key structural features include a primary amino group (-NH₂) at the C1 position and a tertiary alcohol (-OH) with a methyl group (-CH₃) at the C2 position, which constitutes the chiral center.[1] While specific experimental data for this compound is sparse in publicly accessible literature, its properties can be predicted based on its structure and data from similar compounds.

Table 1: Physicochemical Data of 1-Amino-2-methyl-4-phenylbutan-2-ol and Related Isomers

| Property | Value | Source Compound | Reference |

| Molecular Formula | C₁₁H₁₇NO | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][3] |

| Molecular Weight | 179.26 g/mol | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |

| Monoisotopic Mass | 179.131014166 Da | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |

| Physical Form | Oil | 4-amino-2-methyl-1-phenylbutan-2-ol | |

| Topological Polar Surface Area | 46.3 Ų | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |

| XLogP3 (Predicted) | 1.1 - 1.2 | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |

| CAS Number | 1155915-78-8 | This compound | [1] |

Note: Data is primarily from computational predictions and information on structural isomers due to limited availability for the specific (S)-enantiomer.

Synthetic Methodologies and Experimental Protocols

The synthesis of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol presents a challenge due to the need to control the stereochemistry at the C2 tertiary alcohol center.[1] Both direct and stereoselective routes can be envisioned.

Potential Synthetic Pathways

-

From a Precursor Alcohol: A hypothetical route could start from the precursor alcohol, 2-methyl-4-phenylbutan-2-ol.[1] This would involve a multi-step process including protection of the tertiary alcohol, functionalization of the terminal methyl group, conversion to an amine, and subsequent deprotection.[1]

-

Reductive Amination: Direct, non-stereoselective methods could involve the reductive amination of a corresponding keto-aldehyde or a related precursor to efficiently construct the carbon skeleton and introduce the necessary functional groups.[1]

-

Via Epoxide Ring-Opening: A common strategy for synthesizing amino alcohols is the ring-opening of an epoxide. A synthesis could be designed starting from a chiral epoxide precursor, which would allow for the stereospecific introduction of the amino group.[1]

Caption: Hypothetical multi-step synthesis from a precursor alcohol.

Example Experimental Protocol (Adapted from a related synthesis)

Objective: To synthesize (S)-2-amino-4-phenylbutan-1-ol via reduction of homo-L-phenylalanine.

Materials:

-

Lithium borohydride (LiBH₄)

-

Trichloromethylsilane (CH₃SiCl₃)

-

Tetrahydrofuran (THF), anhydrous

-

homo-L-phenylalanine

-

Methanol

-

5% aqueous sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere and ice-cooling, add trichloromethylsilane (340 mmol) to a solution of lithium borohydride (170 mmol) in anhydrous tetrahydrofuran (200 mL).

-

Stir the mixture for 30 minutes at 0°C.

-

Slowly add homo-L-phenylalanine (56 mmol) to the solution under the same ice-cooling conditions.

-

Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.

-

Quench the reaction by carefully adding methanol until the cessation of hydrogen gas evolution.

-

Concentrate the mixture under reduced pressure.

-

Add 5% aqueous sodium hydroxide solution to the residue and extract the aqueous phase twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[5]

Biological Activity and Mechanism of Action

Specific research on the biological activity of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is limited in published literature. However, the broader class of amino alcohols and compounds with a phenethylamine scaffold are known to possess diverse biological activities.[6] For instance, some related 1-amino-4-phenyl-2-butanethiols have been synthesized and studied for their antioxidant activity.[7] Given its structure, it could be investigated for activity within the central nervous system, but this remains speculative without direct experimental evidence. No signaling pathways involving this specific compound have been described.

Applications in Research and Drug Development

The primary and most promising application for (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is as a chiral building block in asymmetric synthesis.[1]

-

Chiral Auxiliary: The stereogenic center at C2, combined with the reactive amino and hydroxyl groups, makes it a valuable synthon. It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then cleaved to yield an enantiomerically pure target molecule.[1]

-

Ligand Synthesis: The amino and hydroxyl groups can serve as coordination sites for metal catalysts, making it a candidate for the synthesis of chiral ligands used in asymmetric catalysis.

-

Scaffold for Drug Discovery: The phenylbutane backbone with amino and hydroxyl functionalities provides a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications.

Caption: Use of the compound as a chiral auxiliary in synthesis.

Safety and Handling

Safety data for (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is not specifically available. However, GHS classification for the closely related isomer, 4-amino-2-methyl-1-phenylbutan-2-ol, indicates potential hazards. Users should handle this compound with appropriate caution in a well-ventilated fume hood, using personal protective equipment.

Table 2: GHS Hazard Information for 4-amino-2-methyl-1-phenylbutan-2-ol

| Hazard Class | Pictogram(s) | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | Corrosive, Irritant | Danger | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Corrosive | Danger | H318: Causes serious eye damage.[2] |

| STOT - Single Exposure | Irritant | Danger | H335: May cause respiratory irritation.[2] |

Disclaimer: This safety information pertains to a structural isomer and should be used as a guideline only. A full safety assessment should be conducted before handling.

References

- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]

- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-amino-2-methyl-1-phenylbutan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 26748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-amino-4-phenylbutan-1-ol synthesis - chemicalbook [chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for (R)-1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with potential applications as a building block in pharmaceutical and chemical synthesis. The proposed synthesis leverages a chemoenzymatic approach, which combines traditional organic synthesis with the high stereoselectivity of biocatalysis to achieve the desired enantiopure product.

Synthetic Strategy Overview

The synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol can be efficiently achieved through a two-step chemoenzymatic sequence. The first step involves the synthesis of the precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one. This intermediate is then subjected to a stereoselective reduction using a ketone reductase enzyme to yield the target (R)-amino alcohol. This strategy is advantageous as it introduces the chirality in the final step, often with high enantiomeric excess.

An alternative, though less detailed in the current literature for this specific molecule, involves the synthesis of 2-methyl-4-phenylbutan-2-ol followed by a subsequent amination step. While the synthesis of the tertiary alcohol precursor is well-documented, the stereoselective introduction of the amino group at a later stage can be challenging.

This guide will focus on the more promising chemoenzymatic route.

Experimental Protocols

Synthesis of 2-Methyl-4-phenylbutan-2-ol (Precursor for an alternative route)

While not the primary proposed route to the final chiral amine, the synthesis of the tertiary alcohol precursor is a key step in related chemical transformations.

Reaction: Grignard reaction of benzylmagnesium chloride with isobutylene oxide.

Experimental Protocol:

A solution of benzylmagnesium chloride is prepared from magnesium turnings and benzyl chloride in an appropriate solvent like THF. To this Grignard reagent, isobutylene oxide is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by silica gel column chromatography or distillation yields 2-methyl-4-phenylbutan-2-ol.[1]

Proposed Chemoenzymatic Synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol

This proposed route is based on analogous biocatalytic reductions of aminoketones.

Step 1: Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-one (Precursor Ketone)

Step 2: Biocatalytic Asymmetric Reduction of 1-Amino-2-methyl-4-phenylbutan-2-one

This key stereochemical step utilizes a ketone reductase (KRED) to selectively produce the (R)-enantiomer of the amino alcohol.

Experimental Protocol (Adapted from analogous reactions):

To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is added the precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one. A ketone reductase enzyme, often commercially available or expressed in a host organism like E. coli, is then introduced. A cofactor regeneration system is essential for this reaction to proceed efficiently. A common system involves the use of isopropanol as a sacrificial co-substrate and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase to regenerate NADPH or NADH. The reaction is stirred at a controlled temperature (typically 25-37 °C) and monitored by HPLC or GC for conversion. Upon completion, the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. Purification of the crude product by chromatography affords the desired (R)-1-Amino-2-methyl-4-phenylbutan-2-ol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize typical quantitative data for the key reaction types involved in the synthesis. Note that the data for the target molecule is projected based on analogous reactions due to the lack of specific literature data.

Table 1: Synthesis of Tertiary Alcohol Precursor (2-Methyl-4-phenylbutan-2-ol)

| Starting Materials | Reaction Type | Product | Yield (%) | Purity (%) | Reference |

| Benzylmagnesium halide, Isobutylene oxide | Grignard Reaction | 2-Methyl-4-phenylbutan-2-ol | 72-74 | >97 | [1][2] |

Table 2: Proposed Biocatalytic Asymmetric Reduction

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference (Analogous) |

| 1-Amino-2-methyl-4-phenylbutan-2-one | Ketone Reductase (KRED) | (R)-1-Amino-2-methyl-4-phenylbutan-2-ol | >95 (projected) | >99 (projected) | [3] |

| 4-phenyl-2-butanone | Transaminase (TsRTA) | (R)-4-phenylbutan-2-amine | 53 | >99 | [3] |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and the logical workflow of the chemoenzymatic approach.

Caption: Proposed chemoenzymatic synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol.

Caption: Experimental workflow for the biocatalytic reduction step.

Conclusion

The chemoenzymatic synthesis route, particularly employing a ketone reductase for the asymmetric reduction of an aminoketone precursor, represents a highly promising and efficient strategy for the production of enantiopure (R)-1-Amino-2-methyl-4-phenylbutan-2-ol. This approach capitalizes on the high stereoselectivity of biocatalysts, which is often challenging to achieve through purely chemical methods. While a detailed experimental protocol for the synthesis of the specific aminoketone precursor requires further investigation, the principles and procedures outlined in this guide, based on closely related and well-documented reactions, provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block. Further optimization of reaction conditions and enzyme selection will be crucial for scaling up the production of this compound for potential industrial applications.

References

- 1. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 2. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 3. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a comprehensive review based on available chemical database entries and general synthetic methodologies. Specific peer-reviewed literature detailing the synthesis, biological activity, and mechanism of action for 1-Amino-2-methyl-4-phenylbutan-2-ol is limited. Much of the data presented is predicted or derived from closely related structural analogs.

Introduction

This compound is a chiral amino alcohol with potential applications in pharmaceutical and chemical research. Its structure, featuring a primary amine and a tertiary alcohol on a substituted butane backbone, suggests its potential as a chiral building block in asymmetric synthesis or as a scaffold for the development of novel therapeutic agents. The presence of a stereocenter at the C2 position indicates the existence of (R) and (S) enantiomers, which may exhibit different biological activities.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational predictions. The following table summarizes the available information. It is important to note that experimental data for isomers such as 4-Amino-2-methyl-1-phenylbutan-2-ol and 4-Amino-2-methyl-4-phenylbutan-2-ol are also included for comparative purposes, as these are sometimes cross-listed in chemical databases.

| Property | Value (Predicted for this compound) | Value (Isomers/Related Compounds) | Source |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol | [1] |

| IUPAC Name | This compound | 4-amino-2-methyl-1-phenylbutan-2-ol[2], (4R)-4-amino-2-methyl-4-phenylbutan-2-ol[3] | N/A |

| CAS Number | 1155915-78-8 | 63574-07-2[2], 14593-13-6[4] | [1] |

| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų | [4] |

| XLogP3 | Not Available | 1.1 - 1.2 | [3][4] |

| Hydrogen Bond Donor Count | 2 | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [3] |

| Rotatable Bond Count | 4 | 4 | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Routes

Two plausible synthetic routes are outlined below. These are conceptual and would require experimental optimization.

Route A: Reductive Amination of a Hydroxy Ketone

This approach involves the synthesis of a key intermediate, 1-hydroxy-2-methyl-4-phenylbutan-2-one, followed by reductive amination.

-

Step 1: Synthesis of 1-Hydroxy-2-methyl-4-phenylbutan-2-one. This intermediate could potentially be synthesized from 2-methyl-4-phenyl-1-butene via epoxidation followed by rearrangement, or through other multi-step synthetic sequences starting from commercially available materials.

-

Step 2: Reductive Amination. The hydroxy ketone intermediate would then be reacted with an ammonia source (e.g., ammonia, ammonium salt) in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to yield the target amino alcohol. The use of a chiral catalyst in the reduction step could potentially afford enantioselective synthesis of either the (R) or (S) enantiomer.

Route B: Ring-Opening of an Epoxide

This method involves the nucleophilic attack of an amine on a suitable epoxide precursor.[1]

-

Step 1: Synthesis of 2-methyl-2-(2-phenylethyl)oxirane. This epoxide could be prepared from 2-methyl-4-phenyl-1-butene via epoxidation using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).

-

Step 2: Nucleophilic Ring-Opening. The epoxide is then treated with an ammonia source. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) would need to be carefully controlled through the choice of reagents and reaction conditions to favor the formation of the desired 1-amino-2-ol product.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound via the reductive amination pathway.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

A thorough search of scientific databases did not yield any specific studies on the biological activity, pharmacological profile, or mechanism of action of this compound. The amino alcohol moiety is a common pharmacophore found in many biologically active compounds, suggesting that this molecule could potentially interact with various biological targets. However, without experimental data, any discussion of its biological effects would be purely speculative.

Signaling Pathways

There is no information available in the scientific literature regarding any signaling pathways that may be modulated by this compound.

Conclusion

This compound is a chiral molecule with potential for further investigation in the fields of synthetic and medicinal chemistry. While basic chemical properties can be predicted, there is a clear lack of published experimental data regarding its synthesis, characterization, and biological evaluation. The synthetic routes and workflows presented here are based on established chemical principles and provide a starting point for researchers interested in synthesizing and studying this compound. Further research is required to elucidate its chemical and biological properties and to explore its potential applications.

References

- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]

- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4R)-4-amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 121314734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 26748 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol

This technical guide provides an in-depth overview of 1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral 1,2-amino alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the compound's chemical properties, potential synthesis methodologies, and structural features.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][3] |

| InChI Key | QJACQJLZHVHDSA-UHFFFAOYSA-N | [2][3] |

| CAS Number | 63574-07-2 | [2][3] |

| Physical Form | Oil | [3] |

| Storage Temperature | Room Temperature | [3] |

Synthetic Methodologies

The synthesis of this compound can be approached through various routes, often involving the formation of its precursor, 2-methyl-4-phenylbutan-2-ol.

Synthesis of the Precursor: 2-Methyl-4-phenylbutan-2-ol

A common method for synthesizing the tertiary alcohol precursor is through a Grignard-type reaction.

Experimental Protocol:

-

A solution of methyl magnesium chloride (MeMgCl) in tetrahydrofuran (THF) is prepared.

-

To this solution, ethyl 3-phenylpropanoate is added at 0°C.

-

The reaction mixture is stirred for a short period (e.g., 10 minutes).

-

The reaction is then quenched using a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The final product is purified using silica-gel column chromatography.[4]

A patent also describes a method for preparing 2-methyl-4-phenylbutan-2-ol from the reaction of a benzylmagnesium halide with isobutylene oxide, which can achieve a purity of at least 97% after aqueous work-up and vacuum distillation.[5]

Introduction of the Amino Group

Once the precursor alcohol, 2-methyl-4-phenylbutan-2-ol, is obtained, the amino group can be introduced at the C1 position. A hypothetical multi-step sequence could involve:[1]

-

Selective protection of the tertiary alcohol.

-

Oxidation of a terminal methyl group to a carboxylic acid.

-

Conversion of the acid to an amide.

-

Reduction of the amide to the primary amine.

-

Deprotection of the tertiary alcohol.

A more direct approach could start from a precursor that already contains a nitrogen functionality.[1] Another potential route is the direct amination of a diol precursor, 2-methyl-4-phenylbutane-1,2-diol, using a catalyst.[1]

Potential Applications and Structural Significance

The unique structural features of this compound, namely the presence of a primary amino group and a tertiary alcohol on a chiral framework, suggest its potential as a valuable building block or ligand in organic synthesis.[1] Chiral 1,2-amino alcohols are important in the development of chiral catalysts and as synthons for complex stereoselective syntheses.

While specific signaling pathways involving this compound are not detailed in the available literature, the broader class of amino alcohols has diverse biological activities. For instance, related compounds like 3(S)-Amino-4-phenyl-butan-2(S)-ol have been investigated in the context of HIV.[6] The amphetamine and derivatives class, to which this compound is related, are known for their effects on the central nervous system.[6][7]

Visualizing Synthetic Pathways

The following diagrams illustrate the described synthetic workflows.

References

- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]

- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-amino-2-methyl-1-phenylbutan-2-ol | 63574-07-2 [sigmaaldrich.com]

- 4. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 5. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. 2-Amino-4-phenylbutane | 22374-89-6 [chemicalbook.com]

Spectroscopic Profile of 1-Amino-2-methyl-4-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for the compound 1-Amino-2-methyl-4-phenylbutan-2-ol. Due to a scarcity of published experimental data for this specific molecule, this document presents predicted spectroscopic information and complements it with experimental data for the closely related analogue, 2-methyl-4-phenylbutan-2-ol, to offer valuable comparative insights. General experimental protocols for each spectroscopic technique are also detailed to guide researchers in acquiring data for this and similar compounds.

Introduction

This compound is a chiral amino alcohol with potential applications in pharmaceutical synthesis and drug development. Its structure, featuring a primary amine, a tertiary alcohol, and a phenyl group, makes it an interesting building block for more complex molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds. This guide focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

This compound (Predicted Data)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 180.13829 |

| [M+Na]⁺ | 202.12023 |

| [M-H]⁻ | 178.12373 |

| [M+NH₄]⁺ | 197.16483 |

| [M+K]⁺ | 218.09417 |

| [M+H-H₂O]⁺ | 162.12827 |

Data sourced from computational predictions.

2-Methyl-4-phenylbutan-2-ol (Experimental Data for a Related Compound)

To provide a practical reference, the following tables summarize the experimental spectroscopic data for 2-methyl-4-phenylbutan-2-ol, a structurally similar compound lacking the C1 amino group.

Table 2: ¹H NMR Spectroscopic Data for 2-Methyl-4-phenylbutan-2-ol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.10 - 7.30 | m | 5H | Phenyl-H |

| 2.60 - 2.80 | m | 2H | -CH₂-Ph |

| 1.70 - 1.90 | m | 2H | -CH₂-C(OH)- |

| 1.25 | s | 6H | 2 x -CH₃ |

| 1.20 | s | 1H | -OH |

Note: The specific solvent and instrument frequency can influence chemical shifts.

Table 3: ¹³C NMR Spectroscopic Data for 2-Methyl-4-phenylbutan-2-ol

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | Phenyl C (quaternary) |

| 128.4 | Phenyl CH |

| 128.3 | Phenyl CH |

| 125.8 | Phenyl CH |

| 70.8 | C-OH (quaternary) |

| 47.9 | -CH₂-C(OH)- |

| 30.1 | -CH₂-Ph |

| 29.2 | -CH₃ |

Note: The specific solvent and instrument frequency can influence chemical shifts.

Table 4: IR Spectroscopic Data for 2-Methyl-4-phenylbutan-2-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| 1375, 1365 | Medium | C-H bend (gem-dimethyl) |

| 1150 | Medium | C-O stretch |

| 740, 700 | Strong | Aromatic C-H bend |

Table 5: Mass Spectrometry Data for 2-Methyl-4-phenylbutan-2-ol [1]

| m/z | Relative Intensity (%) | Possible Fragment |

| 164 | < 5 | [M]⁺ |

| 149 | ~10 | [M - CH₃]⁺ |

| 131 | ~60 | [M - CH₃ - H₂O]⁺ |

| 105 | ~30 | [C₈H₉]⁺ |

| 91 | ~88 | [C₇H₇]⁺ (Tropylium ion) |

| 59 | 100 | [C₃H₇O]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters and sample preparation may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.[2]

-

Instrumentation : The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse program is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) is required. A relaxation delay of 2-5 seconds is common.

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat (for liquids) : A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

KBr Pellet (for solids) : A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : A small amount of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).

-

Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization : A suitable ionization technique is chosen based on the analyte's properties. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically produces the protonated molecule [M+H]⁺.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental composition.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Predicted mass fragmentation pathway for this compound.

References

Technical Guide: Physicochemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine, a tertiary alcohol, and a chiral center, makes it a candidate as a building block in the synthesis of more complex molecules.[1] This guide provides a summary of its known physical characteristics, outlines general experimental protocols for their determination, and presents a typical workflow for the characterization of such a novel chemical entity.

Core Physical Characteristics

Quantitative Data Summary

| Property | This compound | 2-Methyl-4-phenyl-2-butanol (for comparison) | Data Type |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₆O | - |

| Molecular Weight | 179.26 g/mol [1][2] | 164.24 g/mol [3][4] | - |

| Melting Point | Not available | 31-33 °C[4] | Experimental |

| Boiling Point | Not available | 144 °C at 85 mmHg[4] | Experimental |

| Solubility | Not available | Soluble in alcohol and fats; slightly soluble in water[3] | Experimental |

| XlogP (Computed) | 1.2[2] | 2.1[3] | Computed |

Experimental Protocols

The following are general methodologies for determining the key physical properties of a novel compound like this compound.

Melting Point Determination (for solids)

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

Boiling Point Determination (for liquids)

-

Apparatus: Distillation apparatus or a micro boiling point apparatus.

-

Procedure (Distillation):

-

The liquid sample is placed in a distillation flask with boiling chips.

-

The flask is heated, and the vapor rises through a condenser.

-

The temperature at which the liquid and vapor are in equilibrium under a given pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation is employed to prevent decomposition.

-

Solubility Assessment

-

Apparatus: Vials, analytical balance, and a set of standard laboratory solvents.

-

Procedure:

-

A known mass of the compound is added to a specific volume of a solvent (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature.

-

The mixture is agitated until saturation is reached.

-

The concentration of the dissolved compound is determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

-

The process is repeated with a range of polar and non-polar solvents to build a solubility profile.

-

Compound Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound.

Caption: Workflow for Synthesis and Characterization of a Novel Compound.

References

- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]

- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]

Technical Guide: Solubility Profile of 1-Amino-2-methyl-4-phenylbutan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-Amino-2-methyl-4-phenylbutan-2-ol in various solvents is not publicly available. This guide provides a framework for determining its solubility profile, including established experimental protocols and information on a structurally similar compound.

Introduction

This compound is a chiral amino alcohol with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Understanding its solubility in different solvents is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This technical guide outlines the standard methodologies for determining the solubility of such compounds and provides context based on a structurally related molecule.

Predicted and Analog Solubility Characteristics

While direct experimental data for this compound is not available, we can infer some of its likely solubility properties based on its structure and data from a close structural analog, 2-methyl-4-phenyl-2-butanol (which lacks the primary amino group).

-

Structure of this compound: The molecule contains a polar amino group (-NH2) and a hydroxyl group (-OH), which can participate in hydrogen bonding. It also possesses a nonpolar phenyl group and a butane backbone. This amphiphilic nature suggests it will have varied solubility in different solvents.

-

Analog Data (2-methyl-4-phenyl-2-butanol):

-

Slightly soluble in water.

-

Soluble in fats and ethanol.

-

Based on this, it is anticipated that this compound will exhibit low to moderate solubility in water and higher solubility in polar organic solvents like ethanol and methanol. The presence of the amino group might slightly increase its aqueous solubility compared to its analog, especially at acidic pH where it can form a more soluble ammonium salt.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetonitrile, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches equilibrium with the solid phase.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured solubility does not change between the later time points).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation:

The quantitative data obtained should be summarized in a table for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water | 25 | Experimental Value | HPLC-UV |

| Ethanol | 25 | Experimental Value | HPLC-UV |

| Methanol | 25 | Experimental Value | HPLC-UV |

| Acetonitrile | 25 | Experimental Value | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 37 | Experimental Value | HPLC-UV |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Thermal Stability of 1-Amino-2-methyl-4-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 1-Amino-2-methyl-4-phenylbutan-2-ol, a tertiary amino alcohol. Due to the limited publicly available data on this specific molecule, this guide extrapolates information from structurally related compounds, including phenethylamines and other tertiary amines, to predict its thermal behavior. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal properties of this compound. Potential thermal degradation pathways are also discussed based on the known chemistry of analogous structures.

Introduction

This compound is a tertiary amino alcohol with a phenethylamine backbone. Understanding the thermal stability of such compounds is critical in the pharmaceutical industry for determining safe storage conditions, processing parameters, and shelf-life. Thermal decomposition can lead to loss of efficacy, formation of toxic byproducts, and potentially hazardous situations. This guide outlines the key considerations and experimental approaches for assessing the thermal stability of this compound.

Predicted Thermal Stability

Based on the general principles of chemical stability for related structures:

-

Tertiary Amines: Tertiary amines are known to be considerably more thermally stable than their primary and secondary amine counterparts. This increased stability is attributed to the absence of N-H bonds, which are typically more susceptible to thermal cleavage.[1]

-

Phenethylamine: Phenethylamine and its derivatives are known to decompose at elevated temperatures. Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) are formed.[2]

Therefore, it is anticipated that this compound will exhibit relatively good thermal stability at ambient temperatures but will decompose at elevated temperatures, likely yielding a complex mixture of degradation products.

Experimental Protocols for Thermal Analysis

To obtain quantitative data on the thermal stability of this compound, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify mass loss.

Table 1: Example TGA Experimental Parameters

| Parameter | Value |

| Instrument | TGA Instrument (e.g., PerkinElmer TGA 7) |

| Sample Size | 5-10 mg |

| Sample Pan | Platinum or Alumina crucible |

| Atmosphere | Nitrogen (inert) or Air (oxidative) |

| Flow Rate | 20-50 mL/min |

| Temperature Range | 25 °C to 600 °C |

| Heating Rate | 10 °C/min |

| Data Acquisition | Mass vs. Temperature, Derivative of Mass vs. Temperature |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and exothermic or endothermic decomposition events.

Table 2: Example DSC Experimental Parameters

| Parameter | Value |

| Instrument | DSC Instrument (e.g., TA Instruments Q2000) |

| Sample Size | 2-5 mg |

| Sample Pan | Hermetically sealed aluminum pans |

| Atmosphere | Nitrogen (inert) |

| Flow Rate | 50 mL/min |

| Temperature Range | 25 °C to 400 °C |

| Heating Rate | 10 °C/min |

| Data Acquisition | Heat Flow vs. Temperature |

Visualization of Experimental Workflow and Potential Degradation Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a pharmaceutical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Potential Thermal Degradation Pathways

While the exact degradation pathway for this compound requires experimental elucidation, the following diagram proposes potential fragmentation patterns based on the known chemistry of phenethylamines and tertiary alcohols. Cleavage of the C-C and C-N bonds adjacent to the tertiary alcohol and the phenyl group are likely initial steps.

Caption: Potential Thermal Degradation Pathways.

Data Presentation

Quantitative data obtained from TGA and DSC experiments should be summarized in tables for clear comparison and analysis.

Table 3: Hypothetical TGA Data Summary

| Sample | Onset Decomposition Temp (°C) | 5% Mass Loss Temp (°C) | Residue at 600 °C (%) |

| This compound (N₂) | Data to be determined | Data to be determined | Data to be determined |

| This compound (Air) | Data to be determined | Data to be determined | Data to be determined |

Table 4: Hypothetical DSC Data Summary

| Sample | Melting Point (°C) | Decomposition Exotherm Onset (°C) | Enthalpy of Decomposition (J/g) |

| This compound | Data to be determined | Data to be determined | Data to be determined |

Conclusion

References

Unveiling the Potential: A Technical Guide to the Research Applications of 1-Amino-2-methyl-4-phenylbutan-2-ol

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the potential research applications of the chiral amino alcohol, 1-Amino-2-methyl-4-phenylbutan-2-ol. While direct experimental data on this specific molecule is limited in current scientific literature, its structural features—a primary amine, a tertiary alcohol, and a chiral center—suggest a range of promising applications in asymmetric synthesis and medicinal chemistry. This document provides a comprehensive overview of its known properties, plausible synthesis routes, and, by drawing parallels with structurally related compounds, outlines its hypothetical potential in catalysis and as a scaffold for novel therapeutic agents. Detailed experimental protocols are provided to guide future research and evaluation of this compound.

Core Compound Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | Benchchem[1] |

| Molecular Weight | 179.26 g/mol | Benchchem[1] |

| IUPAC Name | This compound | |

| CAS Number | 1155915-78-8 | Benchchem[1] |

| Structure | A chiral 1,2-amino alcohol with a primary amine at C1 and a tertiary alcohol at the C2 chiral center. | Benchchem[1] |

| Stereoisomerism | Exists as a pair of enantiomers due to a single chiral center at C2. | Benchchem[1] |

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic strategies. A plausible and efficient method involves the ring-opening of a suitable epoxide.

Epoxide Ring-Opening Route

A versatile method for the synthesis of amino alcohols is through the ring-opening of epoxides.[1] A potential precursor, 2-methyl-2-(2-phenylethyl)oxirane, can be subjected to nucleophilic attack by an amine source, such as ammonia, to yield the target compound.

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-methyl-2-(2-phenylethyl)oxirane (1 equivalent) in a solution of ammonia in methanol (e.g., 7N solution, 10-20 equivalents).

-

Reaction Conditions: Heat the mixture at a temperature range of 80-120°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Synthesis of this compound.

Potential Research Applications

The unique structural combination of a chiral center, a primary amine, and a tertiary alcohol in this compound suggests its potential utility in several areas of chemical and pharmaceutical research.

Asymmetric Synthesis

Chiral 1,2-amino alcohols are well-established as highly effective chiral ligands and auxiliaries in a variety of asymmetric transformations.[1][2] The nitrogen and oxygen atoms of this compound can chelate to a metal center, creating a rigid and well-defined chiral environment that can induce high enantioselectivity in catalytic reactions.

Potential Applications in Asymmetric Catalysis:

-

Asymmetric Reduction of Ketones: As a chiral ligand for metals like ruthenium or rhodium in the transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[3]

-

Asymmetric Alkylation: As a ligand in the enantioselective addition of organozinc reagents to aldehydes.

-

Asymmetric Epoxidation: As a component of chiral catalysts for the epoxidation of prochiral olefins.

Caption: Hypothetical Catalytic Cycle.

Medicinal Chemistry

The 1,2-amino alcohol motif is a common pharmacophore present in a wide array of biologically active molecules and approved drugs.[3][4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Many β-amino alcohol derivatives have demonstrated significant anticancer activities.[5] The structural features of this compound could allow for its derivatization to create a library of compounds for screening against various cancer cell lines.

Hypothetical Mechanism of Action: The amino and hydroxyl groups could serve as key interaction points with biological targets such as kinases or other enzymes involved in cancer cell proliferation. The phenyl group could be involved in hydrophobic interactions within the binding pocket of a target protein.

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. Add the compounds to the cells at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[7]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

The search for novel antioxidants is a continuous effort in drug discovery to combat oxidative stress-related diseases. While the core structure of this compound does not inherently suggest strong antioxidant activity, its amino and hydroxyl groups provide sites for modification with known antioxidant moieties.

-

Reaction Preparation: In a 96-well plate, add various concentrations of the test compound to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[8]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.[8]

Derivatives of amino alcohols have been investigated for their antiviral activities. For instance, some amino alcohol-containing compounds have shown activity against HIV.[3] The structural framework of this compound could be a starting point for the synthesis of new antiviral agents.

Hypothetical Target: The compound or its derivatives could potentially inhibit viral entry, replication, or assembly.[9]

-

Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 96-well plates and grow to confluence.[10]

-

Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI). Simultaneously, treat the infected cells with different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient to observe the cytopathic effect (CPE) in the untreated virus-infected control wells (typically 2-3 days).

-

CPE Evaluation: Observe the cells under a microscope for morphological changes characteristic of viral CPE (e.g., cell rounding, detachment).

-

Cell Viability Assessment: Quantify cell viability using a colorimetric method such as the MTT assay or crystal violet staining.

-

Data Analysis: Determine the concentration of the compound that inhibits the viral CPE by 50% (IC₅₀) and the concentration that reduces the viability of uninfected cells by 50% (CC₅₀). The selectivity index (SI = CC₅₀/IC₅₀) is calculated to assess the therapeutic window of the compound.

Conclusion and Future Directions